

# 3-nitro-4-acetamidophenol CAS number 7403-75-0

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## Compound of Interest

Compound Name: 3-NITRO-4-ACETAMIDOPHENOL

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An In-Depth Technical Guide to **3-nitro-4-acetamidophenol** (CAS 7403-75-0)

## Abstract

This guide provides a comprehensive technical overview of **3-nitro-4-acetamidophenol** (CAS No: 7403-75-0), a significant nitroaromatic compound derived from the widely used analgesic, acetaminophen. Primarily intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, underlying reaction mechanisms, analytical characterization, and key applications. Emphasis is placed on the nuanced synthesis pathway involving the nitration of acetaminophen, which proceeds through a critical N-acetyl-p-benzoquinone imine intermediate. The guide also outlines detailed experimental protocols, safety and handling procedures, and the compound's role as a versatile intermediate in organic synthesis and a tool in toxicological research.

## Chemical Identity and Properties

**3-nitro-4-acetamidophenol**, also known as N-(4-Hydroxy-2-nitrophenyl)acetamide, is a derivative of 4-acetamidophenol (acetaminophen). The introduction of a nitro group at the 3-position significantly alters the electronic and steric characteristics of the parent molecule, making it a subject of academic and industrial interest.<sup>[1]</sup>

Property	Value	Source(s)
CAS Number	7403-75-0	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	[2][3]
Molecular Weight	196.16 g/mol	[1][2]
Synonyms	N-(4-Hydroxy-2-nitrophenyl)acetamide, 1-Acetamido-4-hydroxy-2-nitrobenzene, 4-Acetamido-3-nitrophenol, 2-Nitro-4-Hydroxy-Acetanilide	[3][4]
Appearance	Yellow crystalline powder	[5]
Storage	Store at 2°C - 8°C in a well-closed container	

## Synthesis and Reaction Mechanism

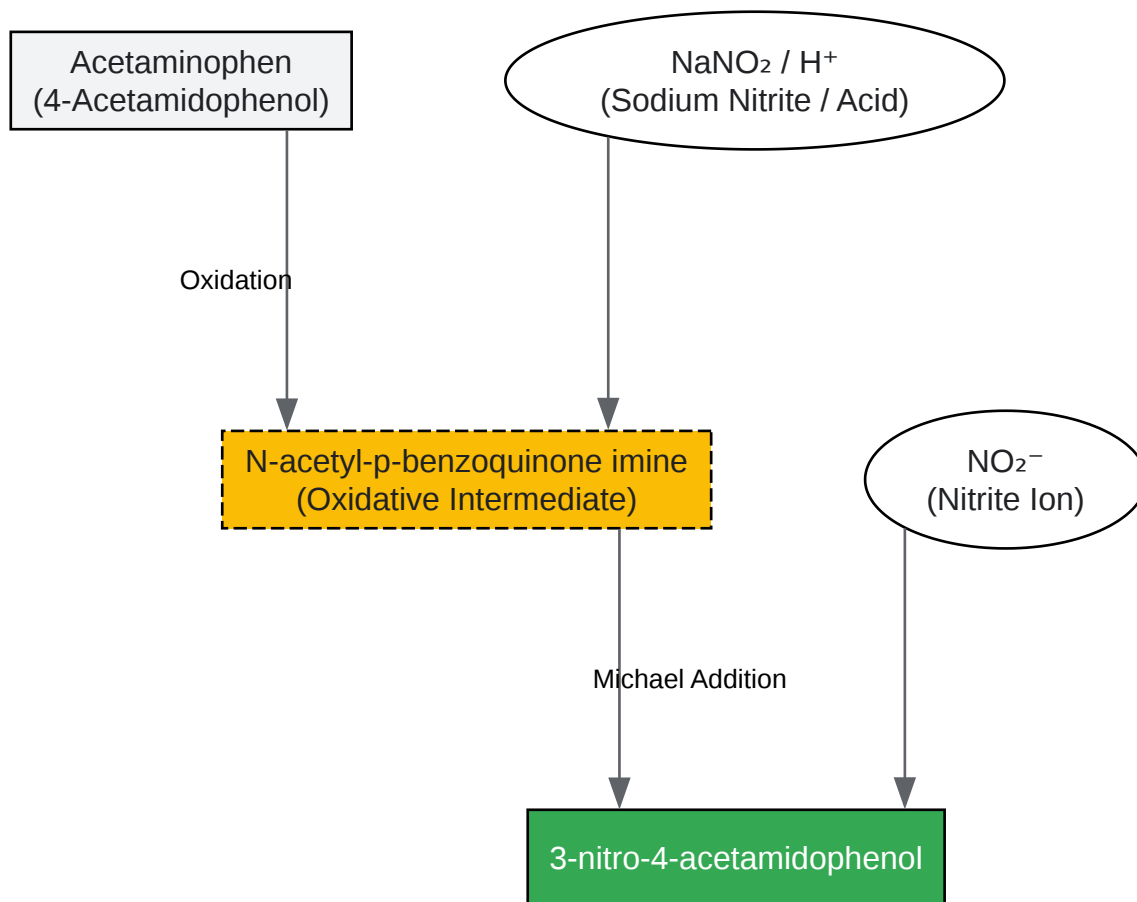
The primary and most documented route for synthesizing **3-nitro-4-acetamidophenol** is the direct nitration of its precursor, 4-acetamidophenol (acetaminophen).[1]

## Mechanistic Insight: The Role of the Quinone Imine Intermediate

Unlike typical electrophilic aromatic substitution reactions which might predict nitration at the 2-position, the formation of the 3-nitro isomer proceeds through a distinct and significant mechanism. The reaction of acetaminophen with nitrous acid (generated in situ from sodium nitrite under mildly acidic conditions) first leads to the formation of an N-acetyl-p-benzoquinone imine (NAPQI) intermediate.[6][7][8] NAPQI is a well-known oxidative metabolite of acetaminophen, recognized for its role in hepatotoxicity.[1][7]

This highly reactive quinone imine intermediate then undergoes a Michael-type addition of a nitrite ion (NO<sub>2</sub><sup>-</sup>), which preferentially attacks the 3-position of the ring. Subsequent tautomerization yields the final **3-nitro-4-acetamidophenol** product.[7] This pathway explains the observed regioselectivity that challenges traditional substitution predictions.[1]

## Synthesis Pathway Diagram



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Caption: Synthesis of **3-nitro-4-acetamidophenol** from acetaminophen via a quinone imine intermediate.

## Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of acetaminophen.<sup>[6][9]</sup>

Materials:

- 5.0 g of 4-acetamidophenol (acetaminophen)
- 11.4 g of sodium nitrite (NaNO<sub>2</sub>)

- 20 mL of distilled water
- 2 mL of glacial acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath, magnetic stirrer, beakers, separatory funnel, filtration apparatus

Procedure:

- **Reaction Setup:** In a beaker, suspend 5.0 g of acetaminophen in 20 mL of distilled water. Add 11.4 g of sodium nitrite to the suspension.
- **Cooling:** Place the beaker in an ice bath and stir the mixture until the temperature equilibrates to approximately  $0^\circ\text{C}$ . Maintaining a low temperature is critical to control the reaction rate and minimize the formation of byproducts.
- **Acidification:** While vigorously stirring and maintaining the temperature at  $0^\circ\text{C}$ , slowly add 2 mL of glacial acetic acid. The acid reacts with sodium nitrite to generate nitrous acid in situ. The pH of the solution should be maintained between 4 and 7.[9]
- **Reaction:** Allow the reaction to proceed with continuous stirring in the ice bath for 2-3 hours. The solution's color will typically change from yellowish to a deep red or orange, indicating the formation of the nitro compound.[9]
- **Work-up & Extraction:**
  - Transfer the reaction mixture to a separatory funnel.
  - Neutralize any remaining acid by washing the solution with 10 mL of a saturated sodium bicarbonate solution.
  - Extract the product from the aqueous layer using multiple portions of ethyl acetate (e.g., 2 x 10 mL followed by 1 x 15 mL).[9] The organic layers will contain the desired product.

- Drying and Isolation:
  - Combine the organic extracts.
  - Dry the combined extracts over anhydrous magnesium sulfate to remove residual water.
  - Filter the drying agent.
  - The solvent (ethyl acetate) can be removed using a rotary evaporator to yield the crude product.
- Purification (Optional): The crude **3-nitro-4-acetamidophenol** can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a crystalline solid.

## Analytical Characterization

Confirming the identity and purity of synthesized **3-nitro-4-acetamidophenol** requires various analytical techniques.

- Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for separating the product from the starting material and any isomeric byproducts.[\[1\]](#) These techniques are essential for quantifying purity and monitoring reaction progress.
- Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides definitive molecular weight information (196.16 g/mol) and fragmentation patterns that confirm the compound's structure. For GC-MS analysis, derivatization of the polar hydroxyl and amino groups using silylating agents (e.g., MSTFA) may be necessary to increase volatility.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH), amide (N-H and C=O), and nitro (-NO<sub>2</sub>) groups present in the

molecule.

## Applications and Research Significance

**3-nitro-4-acetamidophenol** is more than a simple derivative; it is a valuable compound in several scientific contexts.

- **Chemical Intermediate:** Its array of functional groups—hydroxyl, acetamido, and nitro—can be selectively modified, making it a versatile intermediate for synthesizing more complex molecules and potential pharmaceutical agents.<sup>[1][2]</sup> The nitro group, in particular, is readily reduced to an amine, opening pathways to a different class of derivatives.<sup>[1]</sup>
- **Toxicological and Pharmacological Research:** Because its synthesis involves the NAPQI intermediate, **3-nitro-4-acetamidophenol** is used in comparative studies to understand the mechanisms of acetaminophen-induced hepatotoxicity.<sup>[1]</sup> By comparing its biological effects to those of acetaminophen and its non-toxic meta-isomer, researchers can probe the specific roles of metabolic activation and oxidative stress.<sup>[1]</sup>
- **Derivative Synthesis:** The broader family of aminophenol and nitrophenol derivatives is crucial in the development of pharmaceuticals, dyes, and pigments.<sup>[5][10][11]</sup> Research into compounds like **3-nitro-4-acetamidophenol** contributes to the fundamental understanding needed to create new molecules with desired biological or material properties.<sup>[10][11]</sup>

## Safety and Handling

Proper handling of **3-nitro-4-acetamidophenol** is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).<sup>[12][13]</sup>

Safety Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.	[12]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.	[12][14]
Storage	Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and acids.	[13]
First Aid (Eyes)	Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.	[12]
First Aid (Skin)	Wash off immediately with plenty of soap and water. Remove contaminated clothing.	[12]
First Aid (Ingestion)	If swallowed, rinse mouth and call a poison center or physician if you feel unwell.	[13]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	

## Conclusion

**3-nitro-4-acetamidophenol** (CAS 7403-75-0) is a compound of significant interest due to its unique synthesis pathway, which is mechanistically linked to the metabolic activation of

acetaminophen. Its value as a chemical intermediate and a tool for toxicological research underscores its importance in the fields of organic chemistry and drug development. A thorough understanding of its synthesis, properties, and handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in a research environment.

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